An In-depth Technical Guide to 6-Methylchromone-2-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Methylchromone-2-carboxylic acid: Properties, Synthesis, and Applications
Introduction
6-Methylchromone-2-carboxylic acid is a specialized organic compound belonging to the chromone family. Chromones are characterized by a benzopyran-4-one backbone and are widely recognized as privileged scaffolds in medicinal chemistry due to their extensive presence in natural products and their diverse biological activities.[1][2] This molecule, distinguished by a methyl group at the 6-position and a carboxylic acid at the 2-position, serves as a critical building block and a key intermediate in the synthesis of more complex, biologically active molecules and functional materials.[3][4] Its unique structural features make it a compound of significant interest for researchers in drug discovery, organic synthesis, and material science, offering a versatile platform for developing novel therapeutic agents, fluorescent dyes, and advanced polymers.[3]
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 6-Methylchromone-2-carboxylic acid, designed for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Structural Properties
6-Methylchromone-2-carboxylic acid is an off-white solid compound.[3] Its core structure is a benzopyran ring system, which imparts both aromaticity and a heterocyclic nature to the molecule. The carboxylic acid moiety is a key functional group, influencing the compound's reactivity, solubility, and its potential to interact with biological targets.[4][5]
Chemical Structure
Caption: Chemical structure of 6-Methylchromone-2-carboxylic acid.
Data Summary Table
| Property | Value | Reference(s) |
| IUPAC Name | 6-methyl-4-oxo-4H-chromene-2-carboxylic acid | [3][4] |
| Synonyms | 6-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid | [3] |
| CAS Number | 5006-44-0 | [3] |
| Molecular Formula | C₁₁H₈O₄ | [3] |
| Molecular Weight | 204.18 g/mol | [3] |
| Appearance | Off-white to light yellow powder/crystal | [3] |
| Melting Point | 262-270 °C | [3][6] |
| Purity | ≥98% (HPLC) | [7] |
| PubChem ID | 688704 | [3] |
| MDL Number | MFCD00239435 | [3] |
| Enthalpy of Formation | -(656.2 ± 2.2) kJ·mol⁻¹ (Standard Molar) | [6][8] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity confirmation of 6-Methylchromone-2-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.
Nuclear Magnetic Resonance (NMR) Data
The following data was reported for 6-Methylchromone-2-carboxylic acid in deuterated methanol (MeOD-d₄).[9]
| ¹H-NMR (400 MHz, MeOD) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H5 | 7.92 | d | 2.3 | Aromatic CH |
| H6 | 7.68 | dd | J₁=8.7, J₂=2.3 | Aromatic CH |
| H8 | 7.58 | d | 8.6 | Aromatic CH |
| H3 | 7.02 | s | - | Olefinic CH |
| CH₃ | 2.48 | s | - | Methyl |
| ¹³C-NMR (MeOD-d₄) | Chemical Shift (δ, ppm) | Assignment |
| C4 | 180.8 | Carbonyl (C=O) |
| COOH | 163.0 | Carboxylic Acid |
| C2 | 156.0 | Olefinic C |
| C8a | 155.1 | Aromatic C |
| C7 | 137.8 | Aromatic C |
| C6 | 137.7 | Aromatic C |
| C5 | 125.5 | Aromatic C |
| C4a | 125.0 | Aromatic C |
| C3 | 119.8 | Olefinic C |
| C8 | 114.6 | Aromatic C |
| CH₃ | 21.0 | Methyl C |
Synthesis Methodology
The synthesis of chromone-2-carboxylic acids is a well-established process in organic chemistry, often involving the condensation of a substituted 2'-hydroxyacetophenone with an oxalate ester, followed by cyclization and hydrolysis.[2][9] Microwave-assisted synthesis has emerged as an efficient method to improve reaction yields and reduce reaction times.[9]
General Microwave-Assisted Synthesis Protocol
This protocol is adapted from a generalized procedure for synthesizing substituted chromone-2-carboxylic acids and serves as a representative workflow.[9] The key is the Claisen condensation reaction between 2'-hydroxy-5'-methylacetophenone and a dialkyl oxalate, followed by an acid-catalyzed cyclization and hydrolysis.
Caption: Workflow for microwave-assisted synthesis of chromone-2-carboxylic acids.
Experimental Protocol
-
Reaction Setup: To a microwave vial, add the starting material, 2'-hydroxy-5'-methylacetophenone (1.0 eq), and dissolve it in a suitable solvent such as dioxane (e.g., 2 mL).[9]
-
Base and Reagent Addition: Add diethyl oxalate (1.0-1.5 eq) followed by a base, such as sodium ethoxide (EtONa, 1.0-2.0 eq).[9] The choice of base and stoichiometry is critical and often requires optimization to maximize yield.
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 15-30 minutes).[9] Monitoring the reaction by thin-layer chromatography (TLC) is recommended.
-
Acidification and Hydrolysis: After cooling, carefully add an aqueous solution of hydrochloric acid (e.g., 1 M HCl) to the reaction mixture.[9] This step facilitates both the cyclization to form the chromone ring and the hydrolysis of the resulting ester to the carboxylic acid.
-
Isolation and Purification: The product typically precipitates from the solution upon acidification. Collect the solid by filtration, wash with water, and then purify by recrystallization from an appropriate solvent system (e.g., ethanol/dioxane) to yield pure 6-Methylchromone-2-carboxylic acid.[10]
Biological Activities and Applications
The chromone scaffold is a cornerstone in the development of therapeutic agents.[11] 6-Methylchromone-2-carboxylic acid, as a derivative, is implicated in several biological activities and serves as a versatile precursor for a wide range of applications.
Potential Biological Activities
-
Anti-inflammatory Effects: Chromone derivatives are known to modulate inflammatory pathways, making this compound a candidate for further pharmacological investigation in inflammatory conditions.[4]
-
Antioxidant Properties: The core structure has shown potential in scavenging free radicals, which suggests a protective role against oxidative stress-related cellular damage.[4]
-
Antimicrobial Activity: Some studies indicate that chromone derivatives possess inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.[4]
Key Application Areas
Caption: Major application areas stemming from the 6-methylchromone-2-carboxylic acid core.
-
Pharmaceutical Development: This compound is a valuable intermediate for synthesizing pharmaceuticals, particularly those targeting inflammatory and neurodegenerative diseases.[3] Its carboxylic acid handle allows for straightforward chemical modification to create libraries of related compounds for structure-activity relationship (SAR) studies.[12]
-
Fluorescent Dyes: It is used in the production of fluorescent dyes for biological imaging.[3] The chromone system can be part of a larger conjugated system that exhibits useful photophysical properties.
-
Material Science: The compound's reactivity and stability make it suitable for incorporation into advanced materials like polymers and coatings, potentially enhancing their properties.[3][4]
-
Natural Product Synthesis: It serves as a building block in the total synthesis of more complex natural products that contain the chromone motif.[3]
Safety and Handling
As with any laboratory chemical, proper handling and storage are essential to ensure safety.
| Safety Information | Details | Reference(s) |
| Signal Word | Warning | [8] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [8] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [8] |
| Storage Conditions | Store at 0-8 °C in a cool, dark place. | [3] |
| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), chemical safety goggles, and protective gloves. | [8] |
Conclusion
6-Methylchromone-2-carboxylic acid is a highly valuable and versatile chemical entity. Its well-defined physicochemical properties, established synthetic routes, and the inherent biological potential of its chromone core make it a compound of significant interest. For researchers in medicinal chemistry, it provides a robust scaffold for the design and synthesis of novel therapeutic agents. In material science and organic synthesis, its utility as a reactive intermediate and building block opens avenues for creating novel functional materials and complex molecular architectures. This guide consolidates the essential technical information required for professionals to effectively utilize 6-Methylchromone-2-carboxylic acid in their research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijrar.org [ijrar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy 6-Methylchromone-2-carboxylic acid | 5006-44-0 [smolecule.com]
- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-METHYLCHROMONE-2-CARBOXYLIC ACID | 5006-44-0 [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 6-甲基色酮-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
